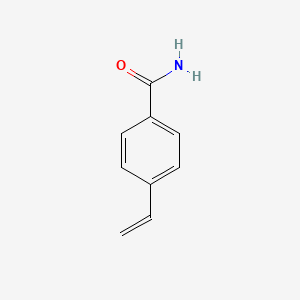

4-Vinylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCIQZMEGLCRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301326 | |

| Record name | 4-Vinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3661-73-2 | |

| Record name | NSC142463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Vinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Vinylbenzamide Monomer

This technical guide details the synthesis of 4-Vinylbenzamide (4-VBA) , a functional monomer critical for introducing amide motifs into polymeric drug delivery systems and hydrogels.

Executive Summary

-

Target Molecule: 4-Vinylbenzamide (CAS: 3661-73-2)[1]

-

Core Utility: Functional monomer for RAFT/ATRP polymerization; hydrogen-bonding motifs for molecular imprinting.

-

Critical Challenge: Preventing spontaneous polymerization of the vinyl group during the exothermic amidation step.

-

Yield Target: >85% (Isolated)

-

Purity Target: >98% (HPLC/NMR), MP: 130–132 °C.

Part 1: Strategic Synthesis Logic

The synthesis follows a Nucleophilic Acyl Substitution pathway.[2] Direct amidation of the acid is kinetically sluggish; therefore, we activate the carboxylic acid to an acid chloride intermediate before reacting with ammonia.

Reaction Scheme

Figure 1: Reaction pathway transforming 4-vinylbenzoic acid to 4-vinylbenzamide via an acid chloride intermediate.

Part 2: Experimental Protocol

Phase A: Activation (Acid Chloride Synthesis)

Objective: Convert 4-vinylbenzoic acid to 4-vinylbenzoyl chloride.

Criticality: The vinyl group is prone to thermal polymerization. Thionyl chloride (

Materials

| Reagent | Equiv. | Role | Notes |

| 4-Vinylbenzoic acid | 1.0 | Substrate | Dry thoroughly before use. |

| Thionyl Chloride ( | 3.0 | Reagent/Solvent | Excess ensures complete conversion. |

| DMF | 0.05 | Catalyst | Forms Vilsmeier reagent in situ. |

| BHT (Butylated hydroxytoluene) | 0.1 wt% | Inhibitor | MANDATORY to prevent polymerization. |

Step-by-Step Protocol

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

). -

Charging: Add 4-vinylbenzoic acid (e.g., 5.0 g, 33.7 mmol) and BHT (5 mg).

-

Reagent Addition: Add Thionyl Chloride (15 mL) carefully. Add 2-3 drops of DMF .

-

Observation: Gas evolution (

, HCl) will begin immediately.

-

-

Reaction: Heat the mixture to 40–50 °C (oil bath). DO NOT REFLUX VIGOROUSLY (>70°C) as this degrades the vinyl group.

-

Monitoring: Stir for 2–3 hours. The suspension should turn into a clear, yellow solution, indicating consumption of the solid acid.

-

Work-up:

-

Remove excess

under reduced pressure (rotary evaporator) at <40 °C . -

Self-Validating Check: The residue should be a yellow oil/solid that fumes in moist air. Proceed immediately to Phase B to avoid hydrolysis.

-

Phase B: Amidation

Objective: Nucleophilic attack of ammonia on the acyl chloride.[2] Safety: This reaction is highly exothermic.[3]

Materials

| Reagent | Equiv. | Role | Notes |

| Crude Acid Chloride | 1.0 | Intermediate | From Phase A. |

| Ammonia ( | 5.0+ | Nucleophile | Use 28% aq. |

| Dichloromethane (DCM) | Solvent | Carrier | Dissolves acid chloride; immiscible with water. |

Step-by-Step Protocol

-

Solubilization: Dissolve the crude acid chloride residue in dry DCM (30 mL).

-

Cooling: Place the flask in an ice/salt bath (-5 to 0 °C) .

-

Addition:

-

Option A (Aqueous - Recommended): Add concentrated aqueous ammonia (28%) (20 mL) dropwise with vigorous stirring.

-

Option B (Gas): Bubble anhydrous

gas through the solution.[3]

-

-

Reaction: A white precipitate (product +

) will form immediately. Stir at 0 °C for 30 mins, then allow to warm to room temperature (RT) for 1 hour. -

Work-up:

-

If precipitate is abundant: Filter the solid. Wash with water (to remove

) and cold DCM. -

If product is in DCM layer: Separate phases. Wash organic layer with Sat.

(remove unreacted acid), then Brine. Dry over

-

Part 3: Purification & Characterization

The "Gold Standard" for Pharmaceutical Grade Monomer: Crude 4-VBA often contains traces of inhibitor (BHT) and hydrolyzed acid.

Purification Protocol

-

Recrystallization:

-

Solvent System: Ethanol/Water (1:1 v/v) or pure Hot Water .

-

Dissolve crude solid in minimum boiling solvent.

-

Cool slowly to RT, then to 4 °C.

-

Filter white needles.

-

-

Inhibitor Removal (Optional for Polymerization):

-

Pass a solution of the monomer (in DCM) through a short plug of basic alumina immediately prior to polymerization to remove phenolic inhibitors.

-

Characterization Data (Self-Validation)

| Property | Expected Value | Validation Method |

| Appearance | White crystalline needles | Visual Inspection |

| Melting Point | 130 – 132 °C | Capillary MP Apparatus |

| Solubility | Soluble in DMSO, Methanol, DCM; Poor in Water | Solubility Test |

Spectroscopic Validation (NMR)

Solvent: DMSO-

- 7.85 (d, 2H): Aromatic protons (ortho to amide).

- 7.50 (d, 2H): Aromatic protons (meta to amide).

-

7.95 (br s, 1H) & 7.35 (br s, 1H): Amide

-

6.75 (dd, 1H): Vinyl proton (

-

5.85 (d, 1H): Vinyl proton (

-

5.30 (d, 1H): Vinyl proton (

Part 4: Troubleshooting & Logic Flow

Figure 2: Logical workflow for process control and troubleshooting.

References

-

PubChem. (n.d.). 4-Ethenylbenzamide (Compound).[1][4][5] National Library of Medicine.[1] Retrieved March 8, 2026, from [Link]

-

The Merck Index. (1996).[4] Benzamide derivatives and properties. 12th Edition. Whitehouse Station, NJ: Merck & Co., Inc.[4]

-

PrepChem. (n.d.). Synthesis of 4-vinylbenzoyl chloride. Retrieved from [Link]

Sources

- 1. 4-Ethenylbenzamide | C9H9NO | CID 285483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China N-Methyl-4-vinylbenzamide Manufacturers, Suppliers, Factory - Keying [ca.keyingchemical.net]

p-Vinylbenzamide structural analysis

An In-depth Technical Guide to the Structural Analysis of p-Vinylbenzamide

Executive Summary

This guide provides a comprehensive framework for the structural elucidation of p-Vinylbenzamide (4-ethenylbenzamide), a critical monomer in the synthesis of functional polymers and advanced materials. For researchers, scientists, and drug development professionals, confirming the precise molecular structure of such a reactive building block is paramount to ensuring the integrity and performance of the final product. This document moves beyond a simple listing of techniques, instead offering a cohesive analytical strategy that integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and interpret the predicted data based on the foundational principles of chemical structure and spectroscopy. This guide is designed to serve as a field-proven manual for the unambiguous structural verification of p-Vinylbenzamide.

Introduction: The Significance of p-Vinylbenzamide

p-Vinylbenzamide is a bifunctional organic molecule featuring a vinyl group (-CH=CH₂) and a benzamide moiety. This unique combination makes it a valuable monomer for radical polymerization, leading to the creation of poly(vinylbenzamide). The resulting polymers possess primary amine groups after hydrolysis of the amide, rendering them cationic polyelectrolytes with applications in hydrogels, biocompatible materials, and functional coatings.[1][2]

Given that the vinyl group provides the polymerization handle and the amide group offers a site for subsequent functionalization or imparts specific properties like hydrogen bonding, verifying the integrity of both is non-negotiable. This guide outlines the necessary analytical steps to confirm the molecule's identity and purity.

Core Physicochemical and Structural Properties

A foundational step in any analysis is to understand the basic properties of the target molecule. These data, compiled from authoritative chemical databases, inform sample preparation, solvent selection, and the expected molecular weight.[3]

| Property | Value | Source |

| IUPAC Name | 4-ethenylbenzamide | PubChem[3] |

| Synonyms | p-Vinylbenzamide, 4-Vinylbenzamide | PubChem[3] |

| Molecular Formula | C₉H₉NO | PubChem[3] |

| Molecular Weight | 147.17 g/mol | PubChem[3] |

| CAS Number | 3661-73-2 | PubChem[3] |

| Canonical SMILES | C=CC1=CC=C(C=C1)C(=O)N | PubChem[3] |

The Integrated Analytical Workflow

No single technique provides a complete structural picture. A robust analysis relies on the synergy of multiple orthogonal methods. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the molecular mass and fragmentation pattern, and infrared spectroscopy identifies the key functional groups. This integrated approach provides a self-validating system where the results from each technique must converge to support a single, unambiguous structure.

Sources

Fundamental Kinetics of 4-Vinylbenzamide Free-Radical Polymerization

The following technical guide details the fundamental kinetics and polymerization protocols for 4-Vinylbenzamide (4VBA) .

A Technical Guide for Precision Synthesis

Executive Summary

4-Vinylbenzamide (4VBA) represents a unique class of "Janus" monomers: it possesses the robust polymerizability of a styrenic backbone while exhibiting the strong hydrogen-bonding capability of an amide. Unlike simple styrene, 4VBA’s kinetics are governed by the electron-withdrawing nature of the para-amide group and significant solvent-monomer interactions.[1]

This guide provides a mechanistic breakdown of 4VBA free-radical polymerization (FRP), focusing on the electronic effects that dictate reaction rates (

Kinetic Theory & Mechanism

Electronic Structure and Reactivity

The polymerization behavior of 4VBA is best understood through the Q-e scheme and the Hammett equation .[1] Structurally, 4VBA is a styrene derivative where the para-position is substituted with an amide group (

-

Hammett Substituent Constant (

): The amide group is an electron-withdrawing group (EWG) via induction, with a -

Electronic Effect on Vinyl Group: This withdrawal reduces electron density at the vinyl double bond relative to unsubstituted styrene.[1]

-

Kinetic Consequence: In radical polymerization, electron-deficient monomers typically exhibit faster addition rates toward nucleophilic radicals (like the polystyryl radical).[1] Therefore, the propagation rate constant (

) of 4VBA is theoretically higher than that of styrene (

The Propagation Mechanism

The propagation step involves the addition of a growing polymer radical (

For 4VBA, the transition state is stabilized by the resonance of the phenyl ring, but the rate is accelerated by the polar contribution of the amide group.

Visualization: Kinetic Pathways

The following diagram illustrates the core kinetic events, highlighting the specific influence of the amide group on termination (via H-bonding).

Figure 1: Kinetic pathway of 4VBA polymerization. Note the "Gel Effect" node, which is critical in this system due to inter-chain hydrogen bonding increasing viscosity.

Termination and Solvent Effects

Unlike styrene, 4VBA polymerization is heavily influenced by solvent choice due to physical crosslinking .[1]

-

Non-polar solvents (Toluene/Benzene): 4VBA is poorly soluble; the polymer precipitates, leading to heterogeneous kinetics and broad molecular weight distributions (MWD).[1]

-

Polar Aprotic Solvents (DMSO/DMF): These disrupt the inter-chain hydrogen bonds of the amide groups.[1]

-

Insight: Even in DMSO, the termination rate constant (

) decreases earlier than in styrene polymerization because the local viscosity around the active chain end is higher [2].

-

Quantitative Kinetic Parameters

While exact literature values for 4VBA homopolymerization vary by condition, the following parameters are derived from comparative studies of para-substituted styrenes and RAFT polymerization data [3][4].[1]

| Parameter | Symbol | Typical Value (60-70°C) | Notes |

| Propagation Rate Constant | Estimated.[1] Higher than styrene ( | ||

| Termination Rate Constant | Diffusion controlled; highly solvent dependent.[1] | ||

| Hammett Reaction Constant | Positive slope indicates nucleophilic radical attack.[1] | ||

| Q Value (Alfrey-Price) | Resonance stabilized (Styrenic).[1] | ||

| e Value (Alfrey-Price) | Electron deficient (vs Styrene |

Experimental Protocol: Controlled Polymerization

To obtain kinetic data or defined polymers for drug delivery, Reversible Addition-Fragmentation chain Transfer (RAFT) is the recommended method over conventional FRP.[1] This protocol ensures linearity in the

Materials Selection

-

Monomer: 4-Vinylbenzamide (Purify to remove inhibitor.[1] Recrystallization from methanol/water is preferred over distillation due to high MP).[1]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1] Critical for solubility.

-

Initiator: AIBN (Azobisisobutyronitrile).[1]

-

RAFT Agent: 4-Cyanopentanoic acid dithiobenzoate (CPDB) or DDMAT.[1] Trithiocarbonates are excellent for styrenics.[1]

Step-by-Step Workflow

Figure 2: Validated workflow for the RAFT polymerization of 4VBA. Step 3 is the most common point of failure due to oxygen sensitivity.

Validation of Kinetics

To verify the "living" nature of the polymerization and extract

-

Aliquot Sampling: Take samples at

hours via syringe under -

NMR Analysis: Monitor the disappearance of vinyl protons (

ppm) relative to an internal standard (e.g., trioxane) or the aromatic polymer backbone ( -

Plotting:

Applications in Drug Development

The kinetic profile of 4VBA makes it highly relevant for:

-

Hydrogel Crosslinkers: The amide group provides sites for physical crosslinking in hydrogels without chemical additives.[1]

-

Drug Conjugation: The amide can be hydrolyzed or modified post-polymerization to attach active pharmaceutical ingredients (APIs).[1]

-

Thermo-responsive Copolymers: Copolymerization with N-isopropylacrylamide (NIPAM) alters the Lower Critical Solution Temperature (LCST) due to the hydrophobicity of the styrenic ring balancing the hydrophilic amide [5].[1]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link

-

Moad, G., & Solomon, D. H. (2006).[1] The Chemistry of Radical Polymerization. Elsevier Science.[1] (Authoritative text on solvent effects in FRP).

-

Chiefari, J., et al. (1998).[1] Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562.[1] Link

-

Keddie, D. J. (2014).[1] A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.[1] Link

-

Bae, Y. H., et al. (1990).[1] Temperature-sensitive water-soluble polymers.[1] Journal of Controlled Release. (Context for amide-styrene hydrogel applications).

Sources

Technical Monograph: 4-Vinylbenzamide (CAS 3661-73-2)

The following technical guide details the chemical profile, synthesis, and application of 4-Vinylbenzamide (CAS 3661-73-2).

Content Type: Technical Reference & Experimental Guide Audience: Polymer Scientists, Organic Chemists, and Materials Engineers

Executive Summary

4-Vinylbenzamide (CAS 3661-73-2) is a functional styrenic monomer characterized by a para-substituted amide group. Unlike simple styrene, the amide functionality confers hydrophilicity and hydrogen-bonding capability, making this compound a critical building block for stimuli-responsive hydrogels , water-soluble polymers , and biomedical scaffolds .

Its primary utility lies in its ability to undergo free-radical polymerization (FRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to form poly(4-vinylbenzamide) or statistical copolymers. These polymers are extensively researched for their potential in enzyme immobilization, drug delivery systems, and pH-sensitive materials.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Parameter | Data |

| Chemical Name | 4-Ethenylbenzamide; p-Vinylbenzamide |

| CAS Number | 3661-73-2 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Structure | Para-substituted benzene ring: Position 1 (Amide), Position 4 (Vinyl) |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water (monomer) |

| Polymerizability | High; prone to thermal polymerization without inhibitors |

| Melting Point | ~178–180 °C (Dependent on purity/polymorph) |

Synthesis of the Monomer

The synthesis of 4-vinylbenzamide is typically achieved via the activation of 4-vinylbenzoic acid .[1] Direct amidation is preferred to maintain the integrity of the vinyl group, which is sensitive to harsh acidic conditions or high temperatures.

Mechanistic Pathway (Graphviz)

Figure 1: Synthetic pathway from 4-vinylbenzoic acid to 4-vinylbenzamide via acid chloride intermediate.

Laboratory Scale Protocol

Reagents: 4-Vinylbenzoic acid, Thionyl chloride (

-

Activation: Dissolve 4-vinylbenzoic acid (1.0 eq) in anhydrous DCM. Add excess thionyl chloride (1.5 eq) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux for 2–3 hours until gas evolution (

, -

Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-vinylbenzoyl chloride (yellow oil/solid).

-

Amidation: Redissolve the acid chloride in dry DCM. Add this solution dropwise to a stirred solution of concentrated ammonium hydroxide (excess) at 0°C.

-

Purification: The precipitate (crude amide) is filtered, washed with water to remove ammonium salts, and recrystallized from ethanol/water to yield pure 4-vinylbenzamide.

Polymerization & Applications

The core value of CAS 3661-73-2 is its role as a monomer. The amide group allows the resulting polymer to form strong hydrogen bond networks, essential for hydrogel stability.

Free Radical Polymerization (FRP) Protocol

This protocol yields Poly(4-vinylbenzamide) , a polymer used in creating hydrophilic surfaces.

-

Monomer: 4-Vinylbenzamide (1.0 g)

-

Solvent: DMF (Dimethylformamide) - 10 mL (degassed)

-

Initiator: AIBN (Azobisisobutyronitrile) - 1 mol% relative to monomer.

-

Temperature: 65–70 °C.

Step-by-Step:

-

Dissolution: Dissolve the monomer in DMF in a Schlenk tube.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).

-

Initiation: Add AIBN under an inert atmosphere (Nitrogen/Argon).

-

Reaction: Stir at 70°C for 12–24 hours. Viscosity will increase significantly.

-

Precipitation: Pour the reaction mixture into excess cold methanol or diethyl ether.

-

Drying: Filter the white polymer precipitate and dry under vacuum at 40°C.

Application: Hydrogel Formation

Copolymerization of 4-vinylbenzamide with cross-linkers (e.g., N,N'-methylenebisacrylamide) creates hydrogels that exhibit Upper Critical Solution Temperature (UCST) behavior due to hydrogen bonding between amide groups.

Workflow Visualization:

Figure 2: Formation of hydrogel networks using 4-vinylbenzamide.

Analytical Validation (Quality Control)

To ensure the integrity of the monomer before polymerization, the following analytical standards are recommended.

| Method | Characteristic Signal | Interpretation |

| ¹H-NMR (DMSO-d₆) | Vinyl protons (terminal alkene). | |

| ¹H-NMR (DMSO-d₆) | Vinyl proton (internal). | |

| ¹H-NMR (DMSO-d₆) | Aromatic protons (AA'BB' system). | |

| FT-IR | 1660–1690 cm⁻¹ | Amide I band (C=O stretch). |

| FT-IR | 1600–1630 cm⁻¹ | C=C stretch (Vinyl group). |

Purity Criterion: The disappearance of vinyl peaks in NMR indicates polymerization or degradation. Monomer purity should be >98% for controlled RAFT/ATRP polymerizations.

Safety & Handling

-

Hazards: 4-Vinylbenzamide is an irritant (Skin/Eye/Respiratory).[2]

-

Storage: Store at 2–8°C. As a styrene derivative, it is prone to autopolymerization upon exposure to light or heat.

-

Stabilization: Commercial samples may contain inhibitors (e.g., hydroquinone). These must be removed (via basic alumina column) prior to precision polymerization.

References

-

Synthesis of Styrenic Amides

- Source: PubChem. "4-Ethenylbenzamide Compound Summary."

-

URL:[Link]

-

Polymerization Protocols (FRP/RAFT)

- Title: "Synthesis of methacrylamide and 4-vinylbenzamide based monomers."

- Source: N

-

URL:[Link]

-

Hydrogel Applications

- Chemical Properties & Safety: Title: "4-Vinylbenzamide | 3661-73-2." Source: ChemicalBook.

Sources

Engineering Molecular Complexity: A Technical Guide to the Reactivity of the Vinyl Group in 4-Vinylbenzamide

Introduction As a Senior Application Scientist navigating the intersection of materials science and drug discovery, I frequently encounter molecules that serve as critical linchpins for complex synthetic architectures. 4-Vinylbenzamide (4-VBA) is a prime example. Featuring an electron-deficient vinyl group conjugated to an aromatic ring and a primary amide, 4-VBA offers a dual-functional scaffold. The benzamide moiety provides robust hydrogen-bonding capabilities—ideal for target engagement in biological systems—while the vinyl group acts as a versatile, highly programmable synthetic handle.

This whitepaper dissects the reactivity of the 4-VBA vinyl group, exploring its role in radical/anionic polymerizations, transition-metal-catalyzed cross-couplings, and advanced C-H functionalization. By understanding the causality behind these reaction pathways, researchers can engineer highly specific polymer-drug conjugates, DNA-encoded chemical libraries (DECLs), and targeted therapeutics.

Mechanistic Overview of Vinyl Group Reactivity

The reactivity of the vinyl group in 4-VBA is dictated by its conjugation with the electron-withdrawing benzamide ring. This specific electronic environment lowers the lowest unoccupied molecular orbital (LUMO) of the alkene. Consequently, the double bond is rendered highly susceptible to nucleophilic attack (facilitating anionic polymerization) while simultaneously stabilizing radical intermediates through resonance.

Fig 1. Divergent reactivity pathways of the 4-Vinylbenzamide vinyl group.

Polymerization Dynamics: Engineering Isozyme-Selective Polymers

The vinyl group of 4-VBA readily undergoes free-radical polymerization. The resulting poly(4-vinylbenzamide) backbone is rigid and hydrophilic, making it an excellent candidate for biological applications. For instance, statistical copolymers incorporating 4-VBA have been engineered to selectively interact with Matrix Metalloproteinase-9 (MMP-9), a critical enzyme implicated in tissue remodeling and cancer metastasis. The benzamide groups form a multivalent hydrogen-bonding network with the enzyme's surface1[1].

Protocol 1: Free-Radical Copolymerization for MMP-9 Interacting Polymers Causality: Azoisobutyronitrile (AIBN) is selected as the thermal initiator because its decomposition kinetics at 65°C provide a steady flux of primary radicals, ensuring controlled propagation without excessive chain transfer, which is critical for maintaining the aqueous solubility of the resulting polymer.

-

Preparation: Dissolve 4-vinylbenzamide, functional comonomers (e.g., aspartic acid/lysine derivatives, 10 mol% each), and AIBN (1-2 mol%) in anhydrous DMF.

-

Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles. Why? Oxygen is a potent radical scavenger; its absolute removal is non-negotiable for achieving high molecular weights and consistent batch-to-batch reproducibility.

-

Polymerization: Heat the sealed ampoule to 65°C for 24 hours.

-

Purification: Precipitate the polymer dropwise into cold diethyl ether, filter, and dry under a high vacuum.

Self-Validation Checkpoint: Analyze the crude reaction mixture via 1H NMR prior to precipitation. The complete disappearance of the vinylic proton signals (the characteristic doublet of doublets at δ 5.3–5.8 ppm) confirms quantitative monomer conversion. This ensures that subsequent biological assays will not be confounded by unreacted small-molecule monomers.

Transition-Metal Catalyzed Cross-Coupling: On-DNA Heck Reactions

In the realm of modern drug discovery, DNA-encoded chemical libraries (DECLs) allow for the simultaneous screening of billions of compounds. The terminal vinyl group of 4-VBA serves as an ideal substrate for aqueous Heck cross-coupling, enabling the attachment of diverse aryl halides directly onto a DNA-conjugated scaffold2[2].

Protocol 2: On-DNA Heck Cross-Coupling of 4-Vinylbenzamide Causality: Traditional Heck reactions require harsh organic solvents and high temperatures that would destroy oligonucleotides. For DECLs, we must utilize a water-soluble palladium pre-catalyst complex and maintain near-physiological pH to prevent depurination or cleavage of the DNA tag.

-

Reagent Assembly: To a 1 mM solution of DNA-conjugated 4-vinylbenzamide (5 nmol, 1 equiv) in H2O, add 5 μL of DMA to aid organic solubility.

-

Coupling Partners: Introduce the aromatic halide (2.5 μmol, 500 equiv) and the catalyst PdCl2(dppf)•CH2Cl2 (10 nmol, 2 equiv).

-

Reaction: Incubate the mixture at 80°C for 2-4 hours under an inert argon atmosphere.

-

Recovery: Precipitate the DNA conjugate using cold ethanol and sodium acetate, centrifuge at 14,000 rpm, and resuspend the pellet in pure MS-grade water.

Self-Validation Checkpoint: Submit the resuspended product to LC-MS analysis. The mass shift of the DNA conjugate must precisely match the theoretical mass of the coupled product. A lack of starting material mass confirms that the catalytic cycle was not poisoned by aqueous coordination, validating the coupling efficiency.

Fig 2. Self-validating experimental workflow for On-DNA Heck cross-coupling of 4-VBA.

Advanced C-H Functionalization: Multifluoroalkenylation

Beyond standard cross-coupling, the benzamide group can act as a powerful directing group for Rh(III)-catalyzed redox-neutral C-H functionalization. Interestingly, while the benzamide directs the catalyst to the ortho position of the aromatic ring, the vinyl group must be carefully managed to prevent unwanted side reactions. This highly specific reactivity allows for the synthesis of complex, multifluoroalkenylated derivatives—such as (E)-2-(4-Bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)-4-vinylbenzamide—which are highly sought after in medicinal chemistry for enhancing the metabolic stability of drug candidates3[3].

Quantitative Data Summary

To provide a clear comparative landscape of 4-VBA reactivity, the following table summarizes the key experimental metrics across different synthetic modalities.

| Reaction Modality | Key Reagents / Catalyst | Target Application | Performance Metric / Yield |

| Free-Radical Polymerization | AIBN, Aspartic/Lysine monomers | MMP-9 Selective Polymers | Odds Ratio (OR) = 187.598 for MMP-9 interaction |

| On-DNA Heck Coupling | PdCl2(dppf)•CH2Cl2, Aryl Halides | DNA-Encoded Libraries (DECLs) | High conversion in aqueous media (Confirmed via LC-MS) |

| Rh(III) C-H Alkenylation | 2, Fluoroalkene | Fluorinated Pharmaceuticals | 39–71% Isolated Yield |

| Anionic Polymerization | Alkali metal naphthalenides, THF, -78°C | Well-defined Block Copolymers | Quantitative yield, narrow MWD (Mw/Mn < 1.15)4[4] |

Conclusion

The vinyl group of 4-Vinylbenzamide is not merely a polymerizable olefin; it is a programmable synthetic node. By leveraging the electronic interplay between the vinyl moiety and the benzamide directing group, researchers can access a vast chemical space—from isozyme-selective macromolecular therapeutics to ultra-high-throughput DNA-encoded libraries. The key to mastering this molecule lies in rigorous mechanistic control, an understanding of catalytic causality, and the strict implementation of self-validating experimental protocols.

References

-

Fluorescent Water Soluble Polymers for Isozyme-Selective Interactions with Matrix Metalloproteinase-9 Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

The construction of novel DNA-encoded chemical libraries (DECLs) Source: Thieme Connect URL:[Link]

-

Rh(III)-Catalyzed, Redox-Neutral, C–H Multifluoroalkenylation of Benzamides Source: Thieme Connect URL:[Link]

-

Anionic polymerization of monomers containing functional groups. 3. Anionic living polymerization of N,N-dialkyl-4-vinylbenzamide Source: ACS Publications URL:[Link]

Sources

Precision Characterization: Theoretical and Empirical Analysis of 4-Vinylbenzamide

Executive Summary

4-Vinylbenzamide (IUPAC: 4-ethenylbenzamide) represents a critical bifunctional monomer in advanced polymer science. Distinguished by its dual reactivity—an electrophilic vinyl group capable of radical polymerization and a nucleophilic amide moiety facilitating hydrogen bonding—it serves as a pivotal building block for thermo-responsive hydrogels and molecularly imprinted polymers (MIPs).

This technical guide provides a rigorous derivation of its theoretical molecular weight, detailed stoichiometric analysis, and a field-validated protocol for its synthesis and characterization.

Part 1: Molecular Stoichiometry & Theoretical Mass Derivation

For high-precision applications such as High-Resolution Mass Spectrometry (HRMS) or stoichiometric polymerization (e.g., RAFT/ATRP), relying on a generic "molecular weight" is insufficient. We must distinguish between the Average Molecular Weight (for bulk calculations) and the Monoisotopic Mass (for spectral identification).

Elemental Composition & Formula

-

Chemical Formula:

-

Structural Identity: A benzene ring substituted at the para positions with a vinyl group (

) and an amide group (

Gravimetric Analysis Tables

Table 1: Average Molecular Weight Calculation (Standard Atomic Weights) Used for bulk stoichiometry, yield calculations, and molarity.

| Element | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 9 | 12.011 | 108.099 | 73.45% |

| Hydrogen (H) | 9 | 1.008 | 9.072 | 6.16% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 9.52% |

| Oxygen (O) | 1 | 15.999 | 15.999 | 10.87% |

| TOTAL | 20 | — | 147.177 g/mol | 100.00% |

Table 2: Monoisotopic Mass Calculation (Isotopic Precision) Used for Mass Spectrometry (MS) and molecular identification.

| Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

| 9 | 12.00000 | 108.00000 | |

| 9 | 1.00783 | 9.07047 | |

| 1 | 14.00307 | 14.00307 | |

| 1 | 15.99491 | 15.99491 | |

| TOTAL | — | — | 147.06845 Da |

Theoretical Logic Visualization

The following diagram illustrates the hierarchical derivation of the molecule's properties, linking atomic inputs to functional outputs.

Figure 1: Logical workflow for deriving stoichiometric and analytical mass values for 4-Vinylbenzamide.

Part 2: Synthetic Architecture & Protocol

While 4-vinylbenzoic acid is commercially available, the amide derivative often requires fresh synthesis to avoid hydrolysis or polymerization during storage. The following protocol is based on the activation of the carboxylic acid precursor.

The "Active Ester" Pathway

Direct amidation is inefficient. We utilize an acid chloride intermediate.

Reagents:

-

Precursor: 4-Vinylbenzoic acid (CAS: 1075-49-6).[1]

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride. -

Nucleophile: Aqueous Ammonia (

) or Ammonia gas. -

Inhibitor: BHT (Butylated hydroxytoluene) - Critical to prevent vinyl polymerization.

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Dissolve 4-vinylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Crucial Step: Add catalytic DMF (dimethylformamide) and BHT (0.1 wt%).

-

Add

(1.5 eq) dropwise at 0°C. -

Reflux for 2 hours until gas evolution (

, -

Result: 4-Vinylbenzoyl chloride.[2]

-

-

Amidation:

-

Cool the reaction mixture to 0°C.

-

Slowly purge excess

gas through the solution or add dropwise to concentrated aqueous ammonia. -

The amide will precipitate as a white solid.

-

-

Purification:

Synthetic Workflow Diagram

Figure 2: Synthetic pathway transforming the acid precursor to the target amide, highlighting the critical intermediate.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the "Theoretical MW" matches the "Empirical Reality," you must validate the structure using orthogonal analytical techniques.

Proton NMR ( -NMR)

Solvent: DMSO-

| Proton Type | Chemical Shift ( | Multiplicity | Interpretation |

| Amide ( | 7.9 - 8.1 | Broad Singlet (2H) | Exchangeable protons; distinct from aromatic signals. |

| Aromatic (Ar-H) | 7.8 (d) & 7.5 (d) | Doublets (AA'BB') | Characteristic para-substitution pattern. |

| Vinyl ( | 6.7 - 6.8 | Doublet of Doublets | Alpha-proton, deshielded by the ring. |

| Vinyl ( | 5.3 (d) & 5.9 (d) | Doublets | Beta-protons (terminal); distinct geminal coupling. |

Mass Spectrometry (Validation of Monoisotopic Mass)

-

Technique: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Target Ion:

-

Theoretical m/z:

-

Acceptance Criteria: Error < 5 ppm.

Infrared Spectroscopy (FTIR)

-

Amide I Band: ~1660 cm

(C=O stretch). -

Amide II Band: ~1620 cm

(N-H bend). -

Vinyl C=C: ~1630 cm

(Often overlaps with Amide, look for shoulder).

Part 4: Application Context

Why is accurate characterization of 4-Vinylbenzamide critical?

-

Thermo-responsive Polymers: It is often copolymerized with N-isopropylacrylamide (NIPAAm). The precise MW is required to calculate the molar feed ratio, which dictates the Lower Critical Solution Temperature (LCST) of the resulting hydrogel.

-

RAFT Polymerization: In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the [Monomer]:[CTA] ratio determines the chain length. An error in the monomer MW calculation leads to loss of molecular weight control (dispersity > 1.2).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285483, 4-Ethenylbenzamide. Retrieved from [Link]

-

Kobayashi, A., et al. (2021). Synthesis and Functionalities of Poly(N-vinylalkylamide). ACS Macromolecules. (Contextual reference for vinyl-amide polymerization). Retrieved from [Link]

-

Reich, H. J. Proton NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity RAFT Polymerization of 4-Vinylbenzamide: A Protocol for Well-Defined Functional Styrenic Polymers

Executive Summary & Scope

The reversible addition−fragmentation chain-transfer (RAFT) polymerization of 4-vinylbenzamide (4-VBA) enables the synthesis of well-defined, primary amide-functionalized styrenic polymers. These polymers are highly valued in drug delivery, tissue engineering, and post-polymerization modification due to their hydrogen-bonding capabilities and biocompatibility potential.

Unlike conventional free-radical polymerization, RAFT establishes a dynamic equilibrium between active propagating radicals and dormant thiocarbonylthio-capped chains[1]. This protocol details a self-validating, highly controlled RAFT workflow for 4-VBA, utilizing a trithiocarbonate chain transfer agent (CTA) to achieve predictable molecular weights (

Mechanistic Grounding & Reagent Selection

To achieve living characteristics, the selection of the CTA, initiator, and solvent must be thermodynamically and kinetically matched to the monomer's reactivity.

-

Monomer Classification: 4-Vinylbenzamide is classified as a "More-Activated Monomer" (MAM) because its vinyl group is conjugated with an aromatic ring, which stabilizes the propagating radical.

-

Chain Transfer Agent (CTA): We utilize DDMAT (S-1-dodecyl-S'-(α,α'-dimethyl-α"-acetic acid)trithiocarbonate). Trithiocarbonates are highly effective for styrenic MAMs, providing rapid chain equilibration without the severe rate retardation often observed with dithiobenzoates[2]. Furthermore, DDMAT leaves a terminal carboxylic acid group, which is useful for future bioconjugation.

-

Initiator: AIBN (2,2′-Azobis(2-methylpropionitrile)) is selected for its reliable decomposition kinetics at 70 °C (half-life

5 hours)[2][3]. To minimize the generation of "dead" polymer chains via radical-radical termination, the[CTA] to [Initiator] ratio is strictly maintained at 10:1[4]. -

Solvent: DMF (N,N-Dimethylformamide) is critical here. The primary amide groups of 4-VBA form strong intermolecular hydrogen bonds, which can cause premature precipitation in non-polar solvents. DMF disrupts these hydrogen bonds, ensuring a homogeneous living polymerization system[5].

Fig 1: RAFT polymerization mechanism of 4-VBA highlighting the degenerative chain transfer.

Quantitative Reaction Parameters

The following table outlines the stoichiometry for a target Degree of Polymerization (DP) of 100.

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount | Concentration |

| 4-Vinylbenzamide (4-VBA) | Monomer (MAM) | 147.17 | 100 | 1.47 g (10 mmol) | 2.0 M |

| DDMAT | CTA | 364.60 | 1 | 36.5 mg (0.1 mmol) | 20 mM |

| AIBN | Thermal Initiator | 164.21 | 0.1 | 1.64 mg (0.01 mmol) | 2.0 mM |

| DMF (Anhydrous) | Solvent | 73.09 | - | 5.0 mL | - |

Step-by-Step Experimental Protocol

Phase 1: Preparation & Assembly

Causality Check: AIBN is highly sensitive to light and ambient heat; always prepare AIBN stock solutions freshly in anhydrous DMF to ensure accurate radical flux[6].

-

Stock Solution Preparation: Because weighing 1.64 mg of AIBN accurately is challenging, prepare a stock solution of AIBN in DMF (e.g., 16.4 mg in 1.0 mL DMF). Use 100 µL of this stock for the reaction.

-

Reaction Mixture: In a 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve 1.47 g of 4-VBA and 36.5 mg of DDMAT in 4.9 mL of anhydrous DMF.

-

Add 100 µL of the AIBN stock solution to the Schlenk tube. Seal the tube tightly with a rubber septum.

Phase 2: Deoxygenation (Freeze-Pump-Thaw)

Causality Check: Molecular oxygen acts as a potent radical scavenger, forming stable peroxyl radicals that irreversibly terminate propagating chains and destroy the RAFT equilibrium.

-

Submerge the sealed Schlenk tube in liquid nitrogen (

) until the DMF mixture is completely frozen (approx. 3-5 minutes). -

Open the stopcock to a high-vacuum line for 5 minutes to evacuate the headspace.

-

Close the stopcock and transfer the tube to a room-temperature water bath to thaw. Watch for gas bubbles escaping the liquid as it melts.

-

Repeat this cycle three times. After the final thaw, backfill the Schlenk tube with ultra-high purity Argon or Nitrogen.

Phase 3: Polymerization

-

Submerge the Schlenk tube into a pre-heated oil bath set to 70 °C .

-

Stir at 400 RPM. The reaction mixture will initially be yellow (due to the trithiocarbonate CTA).

-

Allow the polymerization to proceed for 8 to 12 hours. Note: Styrenic monomers generally exhibit pseudo-first-order kinetics up to ~70% conversion before viscosity and initiator depletion cause rate retardation[2].

Phase 4: Quenching & Purification

-

Termination: Remove the Schlenk tube from the oil bath. Immediately submerge it in an ice-water bath and open the septum to the atmosphere. The sudden drop in temperature and influx of oxygen immediately halts radical propagation[7].

-

Precipitation: Dilute the crude mixture with 2 mL of THF to reduce viscosity. Dropwise, precipitate the polymer into 100 mL of vigorously stirring, ice-cold diethyl ether (or methanol).

-

Isolation: Collect the pale-yellow polymer precipitate via vacuum filtration. Wash twice with fresh cold ether.

-

Dry the isolated poly(4-vinylbenzamide) (P4VBA) in a vacuum oven at 40 °C for 24 hours to remove residual DMF.

Fig 2: Step-by-step experimental workflow for the RAFT polymerization of 4-VBA.

Self-Validating Analytical Workflows

To ensure the protocol was successful, the system must validate its own livingness. This is done by correlating the monomer conversion (

A. NMR Conversion Calculation

Take a 50 µL aliquot of the crude reaction mixture before precipitation and dissolve it in DMSO-

-

Integrate the residual monomer vinyl protons (typically around

5.3 and 5.8 ppm). -

Integrate the total aromatic protons (monomer + polymer) between

6.5 - 8.0 ppm. -

Calculate conversion (

) by comparing the ratio of vinyl protons to aromatic protons at

B. Theoretical Molecular Weight ( )

The hallmark of a successful RAFT polymerization is a linear increase in molecular weight with conversion[2][3]. Calculate the theoretical

Example: If NMR shows 60% conversion (

C. GPC Validation

Run the purified polymer on a GPC equipped with a refractive index (RI) detector using DMF (with 0.05 M LiBr to prevent column interaction) as the eluent.

-

Success Criteria: The experimental

should closely match the

Troubleshooting Guide

| Observation | Mechanistic Cause | Corrective Action |

| No polymerization occurs | Oxygen contamination or degraded AIBN | Ensure strict freeze-pump-thaw degassing. Use freshly recrystallized AIBN. |

| Broad Dispersity ( | Slow CTA initialization or auto-acceleration | Ensure [CTA]:[Initiator] ratio is |

| Polymer precipitates during reaction | Inadequate solvation of amide groups | Ensure anhydrous DMF is used. Do not substitute with non-polar solvents like Toluene. |

| Loss of yellow color in polymer | Cleavage of the trithiocarbonate end-group | Avoid prolonged exposure to UV light or primary amines during purification, which can aminolyze the RAFT agent. |

References

-

Sun, G., Cheng, C., & Wooley, K. L. (2007). "Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde." Macromolecules, 40(4), 793-795.[Link][8]

-

Wikipedia Contributors. "Reversible addition−fragmentation chain-transfer polymerization." Wikipedia, The Free Encyclopedia.[Link][1]

-

Moraes, J., et al. (2013). "The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization." Beilstein Journal of Nanotechnology, 4, 41-50.[Link][4]

-

Zhang, Z., et al. (2012). "A well-defined polyelectrolyte and its copolymers by reversible addition fragmentation chain transfer (RAFT) polymerization: synthesis and applications." Polymer Chemistry, 3, 2008-2016.[Link][5]

-

Semsarilar, M., et al. (2010). "Kinetic investigation of the RAFT polymerization of p-acetoxystyrene." Polymer, 51(16), 3603-3608.[Link][3]

-

Szczepaniak, G., et al. (2020). "Red Light-Driven, Oxygen-Tolerant RAFT Polymerization Enabled by Methylene Blue." JACS Au, 1(1), 53-60.[Link][6]

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 5. A well-defined polyelectrolyte and its copolymers by reversible addition fragmentation chain transfer (RAFT) polymerization: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Red Light-Driven, Oxygen-Tolerant RAFT Polymerization Enabled by Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of poly(4-Vinylbenzamide)-block-polystyrene copolymers

This guide details the synthesis of poly(4-vinylbenzamide)-block-polystyrene (PVBA-b-PS) copolymers using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

This amphiphilic block copolymer combines the hydrophobic, structural integrity of polystyrene (PS) with the hydrophilic, hydrogen-bonding capability of poly(4-vinylbenzamide) (PVBA) . In drug development, this specific architecture is highly valued for forming robust polymersomes and micelles capable of encapsulating hydrophobic drugs while presenting a functional, biocompatible surface.

Part 1: Strategic Rationale & Mechanism

Why RAFT Polymerization?

RAFT is chosen over ATRP or NMP for this synthesis because:

-

Functional Group Tolerance: The primary amide group in 4-vinylbenzamide can poison copper catalysts used in ATRP. RAFT is metal-free.

-

Strict End-Group Fidelity: RAFT leaves a thiocarbonylthio end-group, allowing for precise chain extension from the first block to the second, minimizing homopolymer contamination.

Synthetic Route Strategy

The synthesis follows a "Hydrophobic-First" approach:

-

Monomer Synthesis: 4-Vinylbenzamide (VBA) is not a standard shelf reagent. It is synthesized from 4-vinylbenzoic acid.[1][2][3][4][5]

-

Macro-CTA Formation: A Polystyrene macro-chain transfer agent (PS-CTA) is synthesized first. PS is easier to characterize (GPC/NMR) and soluble in a wide range of organic solvents, facilitating purification before the second step.

-

Chain Extension: The PS-CTA is chain-extended with VBA in a polar aprotic solvent (DMF) to ensure solubility of the growing amphiphilic chain.

Part 2: Experimental Protocols

Phase I: Synthesis of 4-Vinylbenzamide (VBA) Monomer

Since VBA is not widely commercially available, it must be synthesized with high purity.

Reagents:

-

4-Vinylbenzoic acid (10.0 g, 67.5 mmol)

-

Thionyl chloride (SOCl₂, 20 mL, excess)

-

Ammonium hydroxide (28% NH₃ in water, 100 mL)

-

Dichloromethane (DCM), Anhydrous DMF (cat.), Magnesium sulfate.

Protocol:

-

Acid Chloride Formation: In a dry round-bottom flask under Ar, suspend 4-vinylbenzoic acid in DCM (50 mL). Add SOCl₂ dropwise with 2 drops of DMF. Reflux at 40°C for 3 hours until gas evolution ceases and the solution clears.

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield crude 4-vinylbenzoyl chloride (yellow oil). Do not purify further to avoid polymerization.

-

Amidation: Dissolve the acid chloride in dry DCM (30 mL). Add this solution dropwise to a stirred, ice-cold mixture of Ammonium hydroxide (100 mL) and DCM (50 mL) over 30 mins.

-

Workup: Stir for 2 hours at room temperature. A white precipitate (VBA) may form.

-

If solid forms: Filter, wash with cold water and hexane.

-

If dissolved: Separate organic layer, wash with NaHCO₃ (sat) and brine, dry over MgSO₄, and concentrate.

-

-

Recrystallization: Recrystallize from Ethanol/Water (1:1).

-

Yield Target: >80%.

-

Validation: ¹H NMR (DMSO-d₆): Peaks at ~7.4-7.9 ppm (aromatic), ~5.3/5.9/6.7 ppm (vinyl), and ~7.3/8.0 ppm (amide NH₂).

-

Phase II: Synthesis of Polystyrene Macro-CTA (PS-CTA)

Reagents:

-

Styrene (St, purified by passing through basic alumina)

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (Preferred for styrenics)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Anisole (optional, or bulk)

Stoichiometry: [St]₀:[CTA]₀:[AIBN]₀ = 500:1:0.1 (Target DP = ~300 at 60% conv)

Protocol:

-

Charge: Add Styrene (10.0 g), CPADB (53.6 mg), and AIBN (3.1 mg) to a Schlenk tube.

-

Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen (Critical for RAFT). Backfill with Nitrogen.[6][7]

-

Polymerize: Immerse in an oil bath at 70°C for 12 hours.

-

Quench: Cool rapidly in liquid nitrogen; expose to air.

-

Purification: Precipitate dropwise into excess cold Methanol (10x volume). Filter and dry under vacuum.[8]

-

Characterization (Checkpoint 1):

-

GPC (THF): Confirm narrow dispersity (Đ < 1.15).

-

¹H NMR: Calculate Mn by comparing aromatic protons (6.3-7.2 ppm) to the CTA end-group signals.

-

Phase III: Chain Extension to PVBA-b-PS

Reagents:

-

PS-Macro-CTA (from Phase II)

-

4-Vinylbenzamide (VBA) Monomer

-

AIBN[9]

-

Solvent: DMF (Anhydrous) – Essential for solubilizing both the PS macro-CTA and the forming PVBA block.

Stoichiometry: [VBA]₀:[PS-CTA]₀:[AIBN]₀ = 200:1:0.2

Protocol:

-

Dissolution: Dissolve PS-CTA (1.0 eq) and VBA (200 eq) in DMF. Total solids concentration should be ~20-25 wt%.

-

Degas: Purge with Nitrogen for 30 mins (bubbling) or freeze-pump-thaw.

-

Reaction: Heat to 70°C for 16-24 hours.

-

Note: Viscosity will increase significantly due to hydrogen bonding of the amide block.

-

-

Purification:

-

Precipitate into Diethyl Ether (removes unreacted VBA and DMF).

-

Redissolve in a small amount of DMF and reprecipitate into Methanol/Water (if VBA persists) or Ether.

-

Dialysis (MWCO 3.5 kDa) against DMF then Water can be used for ultra-pure applications.

-

-

Drying: Lyophilize or vacuum dry at 40°C for 48 hours.

Part 3: Visualization & Workflow

The following diagram illustrates the synthesis logic and critical checkpoints.

Caption: Step-by-step synthetic workflow from precursor conversion to final block copolymer isolation.

Part 4: Characterization & Data Analysis

Expected Data Profile

| Technique | Parameter | Expected Result / Validation Criteria |

| ¹H NMR | Composition | PS Block: 6.3–7.2 ppm (Ar-H).PVBA Block: 7.4–7.8 ppm (Ar-H), Broad peaks at 7.0–8.0 ppm (Amide NH).Ratio of integrals determines block ratio. |

| FTIR | Functional Groups | Amide I: ~1660 cm⁻¹ (Strong, C=O stretch).Amide II: ~1600 cm⁻¹ (N-H bend).Styrene: 3026 cm⁻¹ (Ar C-H), 1493 cm⁻¹ (Ring). |

| GPC (DMF) | Molecular Weight | Monomodal distribution. Shift to higher MW (lower elution volume) compared to PS-CTA. Đ should remain < 1.3. |

| DLS | Self-Assembly | In water (selective solvent for PVBA), expect micelles (hydrodynamic diameter 20–100 nm depending on block ratio). |

Troubleshooting Guide

-

Problem: High Dispersity (Đ > 1.5) in Block Copolymer.

-

Cause: Inefficient initiation or "dead" Macro-CTA.

-

Fix: Purify PS-CTA more rigorously (remove inhibitor/dead chains) or increase [Initiator] slightly during chain extension. Ensure thorough degassing.[6]

-

-

Problem: Incomplete Solubility in DMF.

-

Cause: Very high MW PVBA blocks can aggregate strongly via H-bonding.

-

Fix: Add Lithium Bromide (LiBr, 0.1 M) to the GPC eluent (DMF) to disrupt H-bonds and prevent column interaction.

-

References

-

Monomer Synthesis & Reactivity

-

RAFT Polymerization of Styrenics

-

RAFT mechanism and CPADB usage: Moad, G.; Rizzardo, E.; Thang, S. H. Aust. J. Chem.2005 , 58, 379–410. Link

-

-

Block Copolymer Self-Assembly

-

Characterization Techniques

-

NMR analysis of styrenic copolymers:Macromolecules2009 , 42, 3738–3749. Link

-

Sources

- 1. kinampark.com [kinampark.com]

- 2. polymersource.ca [polymersource.ca]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. polymersource.ca [polymersource.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. polymersource.ca [polymersource.ca]

- 9. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2023069599A1 - Polymeric solid support for oligonucleotide synthesis - Google Patents [patents.google.com]

using 4-Vinylbenzamide for functional polymer synthesis

This Application Note provides a comprehensive technical guide for the synthesis, polymerization, and application of 4-Vinylbenzamide (4-VBA) .

Executive Summary

4-Vinylbenzamide (4-VBA) represents a strategic hybrid monomer bridging the gap between the structural rigidity of styrenics and the hydrogen-bonding capability of acrylamides. Unlike Polyacrylamide (PAM), which is water-soluble and soft, Poly(4-vinylbenzamide) (P4VBA) possesses a hydrophobic aromatic backbone with a hydrophilic amide pendant. This unique architecture yields polymers with high glass transition temperatures (Tg > 200°C) , solvent-specific solubility (soluble in DMF/DMSO, insoluble in water), and the ability to form mechanically robust, hydrogen-bonded supramolecular networks.

This guide details the synthesis of the monomer , controlled RAFT polymerization , and functional hydrogel fabrication .

Part 1: Monomer Synthesis (4-Vinylbenzamide)

As 4-VBA is not commonly available in bulk, high-purity synthesis from 4-Vinylbenzoic acid is the standard approach.

Reaction Scheme

-

Activation: 4-Vinylbenzoic acid

4-Vinylbenzoyl chloride (via Thionyl Chloride). -

Amidation: 4-Vinylbenzoyl chloride

4-Vinylbenzamide (via Ammonia).

Protocol 1: High-Yield Synthesis of 4-VBA

Reagents:

-

4-Vinylbenzoic acid (10 g, 67.5 mmol)

-

Thionyl chloride (SOCl₂, 15 mL, excess)

-

Ammonium hydroxide (28% NH₃ in water) or Anhydrous NH₃ gas

-

Dichloromethane (DCM, anhydrous)

-

Dimethylformamide (DMF, catalytic amount)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 4-vinylbenzoic acid (10 g) in anhydrous DCM (50 mL) .

-

Add DMF (3 drops) as a catalyst.

-

Dropwise add Thionyl Chloride (15 mL) under inert atmosphere (N₂).

-

Reflux at 45°C for 3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.

-

Critical Step: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) to yield the yellow oil 4-vinylbenzoyl chloride. Do not purify further to avoid polymerization.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous DCM (30 mL) .

-

Cool the solution to 0°C in an ice bath.

-

Option A (Liquid): Slowly add the DCM solution into a stirred beaker of concentrated Ammonium Hydroxide (100 mL) at 0°C.

-

Option B (Gas - Preferred for Anhydrous): Bubble NH₃ gas through the DCM solution for 30 minutes.

-

-

Purification:

Part 2: Controlled Polymerization (RAFT)

To synthesize functional polymers with defined molecular weights for drug delivery or self-assembly, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is required.

Protocol 2: RAFT Homopolymerization of 4-VBA

Target: Poly(4-vinylbenzamide) (P4VBA) with

Materials:

-

Monomer: 4-Vinylbenzamide (4-VBA)[3]

-

CTA (Chain Transfer Agent): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or Cyanomethyl dodecyl trithiocarbonate. Note: Trithiocarbonates are preferred for styrenics.

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF. (4-VBA is insoluble in Toluene/Benzene).

Reaction Table: Stoichiometry

| Component | Molar Ratio | Mass/Vol (Example) | Role |

|---|---|---|---|

| 4-VBA | 100 | 1.47 g (10 mmol) | Monomer |

| DDMAT | 1 | 36.4 mg (0.1 mmol) | RAFT Agent |

| AIBN | 0.2 | 3.3 mg (0.02 mmol) | Initiator |

| DMSO | N/A | 4.0 mL | Solvent |

Procedure:

-

Dissolution: In a Schlenk tube, dissolve 4-VBA, DDMAT, and AIBN in DMSO. Ensure total monomer concentration is ~2.0 - 2.5 M .

-

Degassing: Seal the tube and perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation). Backfill with Nitrogen.[4]

-

Polymerization: Immerse the tube in a pre-heated oil bath at 70°C .

-

Time: Stir for 12–18 hours .

-

Kinetics: 4-VBA polymerizes slower than acrylamide but faster than unsubstituted styrene due to the electron-withdrawing amide group.

-

-

Quenching: Cool the tube rapidly in liquid nitrogen or ice water; expose to air.

-

Isolation:

-

Precipitate the polymer dropwise into a large excess of Methanol or Acetone . (P4VBA is soluble in DMSO/DMF, insoluble in MeOH/Acetone/Water).[5]

-

Centrifuge and dry under vacuum at 40°C for 24 hours.

-

Part 3: Functional Hydrogel Synthesis

P4VBA itself is water-insoluble . To create a hydrogel, it must be copolymerized with a hydrophilic monomer (e.g., PEG-methacrylate) or used as a physical crosslinker in a "shape-memory" system via hydrogen bonding.

Protocol 3: Amphiphilic Shape-Memory Hydrogel

This protocol creates a hydrogel where P4VBA domains provide rigid, H-bonded physical crosslinks within a flexible PEG network.

Components:

-

Hydrophobic Monomer: 4-VBA (provides stiffness/H-bonding).

-

Hydrophilic Monomer: PEG-Methacrylate (PEGMA, Mn=500) (provides water swelling).

-

Crosslinker: PEG-Diacrylate (PEGDA, Mn=700) (chemical crosslinking).

-

Solvent: DMSO (required to dissolve 4-VBA).

Workflow:

-

Pre-gel Solution:

-

Mix PEGMA (80 wt%) and 4-VBA (20 wt%) .

-

Add PEGDA (1 wt% relative to monomers) .

-

Dissolve in DMSO (50 wt% monomer concentration).

-

Add Photoinitiator (e.g., Irgacure 2959, 0.5 wt%).

-

-

Curing:

-

Inject solution into a glass mold with a 1mm spacer.

-

UV Cure (365 nm, 10 mW/cm²) for 15 minutes .

-

-

Solvent Exchange (Critical):

-

The resulting gel contains DMSO. Immerse in excess Deionized Water for 3 days, changing water every 12 hours.

-

Observation: The gel will turn from transparent to opaque/translucent as the hydrophobic P4VBA domains phase-separate and aggregate, forming strong hydrogen-bonded clusters.

-

-

Result: A tough hydrogel that locks its shape when dried and recovers when hydrated, driven by the P4VBA amide interactions.

Part 4: Mechanism & Visualization

The following diagram illustrates the synthesis flow and the structural hierarchy of the P4VBA hydrogel system.

Caption: Workflow from precursor activation to RAFT polymerization and amphiphilic hydrogel fabrication.

Part 5: Technical Data & Troubleshooting

Solubility Profile

| Solvent | 4-VBA Monomer | Poly(4-VBA) | Notes |

| Water | Insoluble | Insoluble | Hydrophobic backbone dominates. |

| Methanol | Soluble | Insoluble | Useful for precipitation. |

| DMSO/DMF | Soluble | Soluble | Ideal reaction media. |

| THF | Soluble | Swells/Partial | Depends on MW. |

| Chloroform | Soluble | Insoluble | - |

Troubleshooting Guide

-

Polymer Precipitates During Reaction:

-

Cause: Molecular weight became too high, or solvent quality is poor.

-

Fix: Use DMSO exclusively. Reduce monomer concentration to <2.0 M.

-

-

Low Yield in Monomer Synthesis:

-

Cause: Hydrolysis of Acid Chloride.

-

Fix: Ensure strictly anhydrous conditions during SOCl₂ reflux. Use dry NH₃ gas instead of aqueous ammonia.

-

-

Gel is Too Brittle:

-

Cause: Too much 4-VBA (high Tg domains).

-

Fix: Reduce 4-VBA content to <15 wt% or increase the MW of the PEG spacer.

-

References

-

Synthesis of 4-Vinylbenzamide via Acid Chloride: BenchChem Protocols. Preparation of 4-Vinylbenzoic acid derivatives and subsequent amidation.[6]

- RAFT Polymerization of Styrenic Amides:Macromolecules (ACS). "Controlled Radical Polymerization of Functional Styrenes.

-

Hydrogel Formation: National Institutes of Health (PMC). "Hydrogel: Preparation, characterization, and applications."

-

Solubility Parameters: NC State University. "Solubility parameters of polymers and monomers."

-

Monomer Properties: Ambeed. "4-Vinylbenzamide Chemical Properties and Solubility."

Sources

Application Note: Preparation of Biocompatible Films from 4-Vinylbenzamide Copolymers

This Application Note is designed as a comprehensive technical guide for the synthesis, film preparation, and biological validation of 4-Vinylbenzamide (4-VBA) copolymers .

Unlike its structural isomer N-vinylbenzamide (a vinyl amide), 4-vinylbenzamide is a styrenic monomer. Its polymer backbone provides rigidity and high thermal stability, while the pendant amide groups facilitate strong inter-chain hydrogen bonding and biomimetic interactions. This makes it an excellent candidate for robust, biocompatible coatings and drug-eluting films.

Executive Summary

This guide details the protocol for synthesizing Poly(4-vinylbenzamide-co-2-hydroxyethyl methacrylate) (P(4VBA-co-HEMA)) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. It further describes the fabrication of robust, transparent films via solvent casting and validates their biocompatibility.

Key Technical Advantages:

-

Controlled Architecture: RAFT polymerization yields copolymers with low dispersity (Đ < 1.2), ensuring reproducible film mechanics.

-

Biomimetic Surface: The 4-VBA amide motifs mimic peptide bonds, promoting cell adhesion without specific peptide grafting.

-

Tunable Hydrophilicity: Copolymerization with HEMA modulates the swelling ratio and drug diffusion kinetics.

Monomer Synthesis: 4-Vinylbenzamide (4-VBA)

Note: 4-Vinylbenzamide is rarely available commercially. It must be synthesized from 4-vinylbenzoic acid.[1]

Reaction Pathway

The synthesis proceeds via the activation of 4-vinylbenzoic acid to its acid chloride, followed by amidation.

Figure 1: Synthetic pathway for 4-Vinylbenzamide monomer.

Protocol

-

Activation: Dissolve 4-vinylbenzoic acid (10 g, 67.5 mmol) in thionyl chloride (30 mL) . Add 2 drops of DMF as a catalyst.

-

Reflux: Heat to reflux (75°C) for 3 hours under nitrogen until gas evolution ceases.

-

Isolation: Remove excess thionyl chloride via rotary evaporation. The residue (4-vinylbenzoyl chloride) is a yellow oil. Handle with extreme caution.

-

Amidation: Dropwise add the acid chloride (dissolved in 20 mL dry THF) into a stirred solution of concentrated aqueous ammonia (100 mL) at 0°C.

-

Purification: Filter the resulting white precipitate. Recrystallize from ethanol/water (1:1).

-

Yield: ~85%

-

Validation: ^1H NMR (DMSO-d6):

7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 6.7 (dd, 1H, vinyl), 5.8 (d, 1H, vinyl), 5.3 (d, 1H, vinyl).

-

RAFT Polymerization Protocol

We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the Chain Transfer Agent (CTA) due to its compatibility with styrenics and methacrylates.

Materials

-

Monomer A: 4-Vinylbenzamide (4-VBA)

-

Monomer B: 2-Hydroxyethyl methacrylate (HEMA) – Provides flexibility and hydrophilicity.

-

CTA: CPADB

-

Initiator: AIBN (Recrystallized)

-

Solvent: DMF (Anhydrous)

Formulation Table

| Component | Molar Ratio | Mass/Vol (for 2g scale) | Role |

| 4-VBA | 70 | 1.40 g | Structural rigidity, H-bonding |

| HEMA | 30 | 0.60 g | Biocompatibility, flexibility |

| CPADB (CTA) | 1 | 26 mg | Molecular weight control |

| AIBN | 0.2 | 3.0 mg | Radical source |

| DMF | - | 8.0 mL | Solvent (25 wt% solids) |

Step-by-Step Methodology

-

Dissolution: In a Schlenk tube, dissolve 4-VBA, HEMA, CPADB, and AIBN in DMF.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with nitrogen.[2]

-

Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12 hours .

-

Expert Insight: 4-VBA polymerization is slower than pure styrene due to the amide group's electron-withdrawing nature. 12 hours typically yields ~60-70% conversion.

-

-

Quenching: Cool the tube in liquid nitrogen and expose to air to terminate the reaction.

-

Purification: Precipitate the polymer dropwise into cold methanol (10x volume) . The unreacted HEMA and 4-VBA will remain in solution.

-

Drying: Dry the pinkish precipitate (color from CTA) in a vacuum oven at 40°C for 24 hours.

Figure 2: RAFT polymerization workflow for P(4VBA-co-HEMA).

Film Preparation (Solvent Casting)

Due to the high glass transition temperature (

Protocol

-

Solution Prep: Prepare a 5 wt% solution of the copolymer in DMSO (Dimethyl sulfoxide).

-

Why DMSO? It dissolves the rigid amide blocks better than THF and has a high boiling point, preventing skin formation.

-

-

Filtration: Filter through a 0.45

m PTFE syringe filter to remove dust/gel particles. -

Casting: Pour 2 mL of solution into a 35mm PTFE petri dish (or siliconized glass).

-

Soft Bake: Place in a vacuum oven at 60°C (no vacuum initially) for 12 hours.

-

Hard Bake (Annealing): Apply vacuum (-0.1 MPa) and ramp temperature to 100°C for 6 hours. This removes residual DMSO and relaxes polymer chains.

-

Release: Allow to cool to room temperature slowly. Peel the film carefully using tweezers.

Characterization & Validation

Physicochemical Characterization[4][5][6][7][8][9][10][11][12][13][14]

-

FTIR: Look for Amide I (

) and Amide II ( -

Contact Angle: Expected water contact angle: 55° - 65° . (Pure 4-VBA is ~70°, HEMA lowers it).

-

Swelling Ratio: Measure mass change in PBS at 37°C. Target swelling: 20-30% (ideal for drug diffusion without loss of integrity).

Biocompatibility Assays (ISO 10993 Standards)

To validate the films for medical use, perform the following:

A. Indirect Cytotoxicity (Elution Test)[3]

-

Sterilize films with UV light (254 nm) for 30 mins.

-

Incubate film in DMEM culture medium (

) for 24h at 37°C. -

Apply the extract medium to L929 fibroblast cells.

-

Assess viability using MTT Assay after 24h.

-

Pass Criteria: Cell viability > 70% relative to control.[3]

-

B. Hemocompatibility (Hemolysis)

-

Incubate

film in 2 mL diluted human blood (2% in saline) for 1h at 37°C. -

Centrifuge and measure absorbance of supernatant at 540 nm (Hemoglobin).

-

Calculation:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Polymer Yield | Oxygen inhibition | Ensure rigorous freeze-pump-thaw (min 3 cycles). Check seal integrity. |

| Film Cracking | Evaporation too fast | Use DMSO instead of THF/DMF. Cover petri dish with perforated foil to slow evaporation. |

| Opaque Films | Phase separation | Copolymer composition drift. Ensure conversion stays <60% or use azeotropic monomer ratios. |

| High PDI (>1.4) | Loss of RAFT control | Reduce [Initiator] relative to [CTA]. Ensure temperature is stable at 70°C. |

References

-

RAFT Polymerization of Styrenic Derivatives

-

Monomer Synthesis (Acid to Amide)

-

Biocompatibility of Vinyl Amide Polymers

-

Film Preparation Techniques

- RAFT Agent Selection Guide: Title: RAFT Polymerization - A User Guide. Source:Sigma-Aldrich (Merck).

Sources

- 1. scribd.com [scribd.com]

- 2. protocols.io [protocols.io]

- 3. polymersource.ca [polymersource.ca]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

Application Note: Synthesis and Characterization of Poly(N-vinylformamide-co-4-vinylbenzamide) Hydrogels for Advanced Drug Delivery

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Strategic Rationale & Mechanistic Insights

The development of tunable, biocompatible hydrogels is a cornerstone of modern controlled drug delivery. Hydrogels synthesized from N-vinylformamide (NVF) have emerged as highly favorable alternatives to traditional polyacrylamide systems due to their lower toxicity, high hydrophilicity, and liquid state at room temperature, which vastly simplifies solvent-free or highly concentrated polymerization workflows[Application Notes and Protocols for Photopolymerization of N-vinylformamide (NVF) Hydrogels - Benchchem [1.1]].

However, pure poly(N-vinylformamide) (PNVF) hydrogels exhibit an extremely high Equilibrium Water Content (EWC > 94%), leading to rapid, uncontrolled burst release of encapsulated therapeutics and poor mechanical integrity[Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release - PMC [1.2]]. To engineer a controlled-release profile, the water structure within the hydrogel must be modulated.

Copolymerization with 4-vinylbenzamide (4-VBA) provides a highly effective mechanistic solution. As a structural isomer of polyphenylalanine derivatives, 4-VBA introduces rigid aromatic rings and hydrophobic amide domains into the polymer network[Evaluation of Biocompatible Films using Copolymers of N-Vinylbenzamide with Cationic Moieties by Hydrolysis of N-Vinylformamide [1.4]].

The Causality of the Copolymer Design:

By copolymerizing NVF with 4-VBA, researchers create an amphiphilic network. The highly hydrophilic NVF domains drive rapid water uptake (free water), while the hydrophobic 4-VBA domains act as physical crosslinks via

Experimental Workflows & Self-Validating Protocols

The following protocol outlines the free-radical photopolymerization of P(NVF-co-4VBA) hydrogels. Photopolymerization is selected over thermal initiation (e.g., AIBN) because rapid UV curing at room temperature preserves the structural integrity of any temperature-sensitive biologics co-loaded into the pre-polymer solution[Application Notes and Protocols for Photopolymerization of N-vinylformamide (NVF) Hydrogels - Benchchem [1.1]].

Workflow for P(NVF-co-4VBA) hydrogel synthesis with built-in validation checkpoints.

Protocol 1: Synthesis of P(NVF-co-4VBA) Hydrogels

Materials:

-

Primary Monomer: N-vinylformamide (NVF, 98%)

-

Comonomer: 4-Vinylbenzamide (4-VBA)

-

Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, Mn ~700)

-

Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

-

Solvents: Dimethyl sulfoxide (DMSO) and Deionized (DI) Water

Step-by-Step Methodology:

-

Pre-Polymer Solution Preparation:

-

Action: In a light-protected glass vial, dissolve the required molar mass of 4-VBA in DMSO. Once fully dissolved, add the NVF monomer to achieve the target molar ratio (e.g., 80:20 NVF:4-VBA).

-

Action: Add DI water dropwise under continuous vortexing to achieve a final 1:1 (v/v) DMSO/H₂O co-solvent system.

-

Causality: 4-VBA has limited aqueous solubility. The DMSO/H₂O co-solvent approach prevents the precipitation of the hydrophobic 4-VBA monomer while maintaining the hydration shell necessary for NVF reactivity.

-

-

Crosslinker and Initiator Addition:

-

Action: Add 2.0 mol% PEGDA (relative to total monomer moles) and 0.5 wt% TPO. Vortex for 5 minutes.

-

Action: Degas the solution via nitrogen bubbling for 10 minutes.

-